molecular formula C10H11Cl2NO4S B1466740 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 1482800-95-2

5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1466740
CAS No.: 1482800-95-2
M. Wt: 312.17 g/mol
InChI Key: OMKAEXBIDRZGNA-UHFFFAOYSA-N
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Description

5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with chloro (-Cl), methoxy (-OCH₃), dimethylcarbamoyl (-(CH₃)₂NC(O)-), and sulfonyl chloride (-SO₂Cl) groups. This compound is structurally analogous to other sulfonyl chlorides used in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals.

The sulfonyl chloride moiety confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable for coupling reactions but necessitating careful handling .

Properties

IUPAC Name

5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(2)10(14)7-4-6(11)5-8(9(7)17-3)18(12,15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKAEXBIDRZGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of 5-Chlorosalicylic Acid to 5-Chloro-2-methoxybenzoate

  • Reagents & Conditions : 5-chlorosalicylic acid is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate, often in acetone or aqueous acetone solvent systems.
  • Process :
    • The methylation can be conducted under anhydrous or aqueous conditions.
    • Under anhydrous conditions, direct methylation of 5-chlorosalicylic acid yields methyl 5-chloro-2-methoxybenzoate.
    • Under aqueous conditions, esterification precedes methylation.
  • Yields & Purity : High yields up to 95% have been reported for methyl 5-chloro-2-methoxybenzoate with purification by distillation or recrystallization.
Step Reagents/Conditions Product Yield (%) Notes
Methylation 5-chlorosalicylic acid, dimethyl sulfate, NaOH, acetone, reflux Methyl 5-chloro-2-methoxybenzoate 66-95 High purity, b.p. 105-138°C (reduced pressure)

Conversion to 5-Chloro-2-methoxybenzoyl Chloride

  • Reagents & Conditions : The methyl 5-chloro-2-methoxybenzoate or corresponding acid is treated with thionyl chloride (SOCl2) under reflux.
  • Process :
    • Thionyl chloride converts the carboxylic acid group into the corresponding acid chloride.
    • Benzene or hexane may be used for recrystallization.
  • Yields : Around 70% yield with a melting point of 59-60°C.
Step Reagents/Conditions Product Yield (%) Notes
Chlorination 5-chloro-2-methoxybenzoic acid, SOCl2, reflux 5-chloro-2-methoxybenzoyl chloride ~72 Recrystallized from hexane

Introduction of the Dimethylcarbamoyl Group

  • Approach : Formation of the dimethylcarbamoyl substituent typically involves reaction of the acid chloride with dimethylamine or a suitable carbamoylating agent.
  • General Reaction :
    • 5-chloro-2-methoxybenzoyl chloride reacts with dimethylamine to form 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzamide.
  • Notes : This step requires careful control of temperature and stoichiometry to avoid overreaction or side products.

Chlorosulfonation to Introduce Sulfonyl Chloride Group

  • Reagents & Conditions : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) is used to introduce the sulfonyl chloride group at the 1-position of the aromatic ring.
  • Process :
    • The aromatic ring undergoes electrophilic substitution.
    • Reaction temperature and time are controlled to avoid polysulfonation.
  • Outcome : Formation of 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride.

Representative Reaction Scheme

Step Starting Material Reagents Intermediate/Product Key Conditions
1 5-chlorosalicylic acid Dimethyl sulfate, NaOH, acetone Methyl 5-chloro-2-methoxybenzoate Reflux, 4-24 h
2 Methyl 5-chloro-2-methoxybenzoate Hydrolysis (if needed) 5-chloro-2-methoxybenzoic acid Base hydrolysis
3 5-chloro-2-methoxybenzoic acid Thionyl chloride 5-chloro-2-methoxybenzoyl chloride Reflux, 1 h
4 5-chloro-2-methoxybenzoyl chloride Dimethylamine 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzamide Controlled addition, low temp
5 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzamide Chlorosulfonic acid or SO2Cl2 Target sulfonyl chloride compound Controlled temp, careful quench

Research Findings and Optimization Notes

  • Methylation Efficiency : Methylation under anhydrous conditions favors direct methylation to the methoxy derivative, improving yield and purity compared to aqueous conditions.
  • Chlorosulfonation Specificity : Reaction conditions must be optimized to prevent multiple sulfonylations; typically, lower temperatures and controlled addition rates are employed.
  • Amide Formation : Use of benzene or other inert solvents facilitates isolation of the amide intermediate by precipitation of amine hydrochloride salt.
  • Alternative Approaches : Recent research on sulfonamide derivatives suggests that cross-coupling methods (e.g., Suzuki-Miyaura) can be employed for related sulfonamide syntheses, but these are less common for sulfonyl chloride formation.
  • Purification : Recrystallization from hexane, ethanol-water mixtures, or distillation under reduced pressure are standard purification methods.

Summary Table of Preparation Steps

Step Reaction Type Reagents Conditions Yield (%) Product Purification
1 Methylation Dimethyl sulfate, NaOH Reflux in acetone, 4-24 h 66-95 Distillation/Recrystallization
2 Hydrolysis (if needed) NaOH, water Reflux - Acidification, filtration
3 Acid chloride formation Thionyl chloride Reflux 1 h ~72 Recrystallization (hexane)
4 Amide formation Dimethylamine, benzene Room temp, slow addition ~90 Filtration, distillation
5 Chlorosulfonation Chlorosulfonic acid or SO2Cl2 Controlled temp Variable Crystallization

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: The chlorine and methoxy groups can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can involve reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield amides or alcohols.

  • Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • This compound is utilized in the synthesis of various APIs due to its ability to introduce sulfonyl groups into organic molecules. Sulfonyl chlorides are essential for creating sulfonamide drugs, which have broad applications in treating bacterial infections and other diseases.
  • Intermediate in Drug Development :
    • It acts as an intermediate in the development of new drugs, particularly those targeting specific biological pathways. For instance, compounds derived from this sulfonyl chloride have shown potential in anti-cancer therapies.
  • Reagent in Organic Synthesis :
    • The compound serves as a reagent for the introduction of the sulfonyl functional group, which enhances the pharmacological properties of various drug candidates by improving their solubility and bioavailability.

Agrochemical Applications

  • Pesticide Formulation :
    • The compound is used in the formulation of pesticides and herbicides, where it contributes to the efficacy of active ingredients by modifying their chemical properties.
  • Plant Growth Regulators :
    • It can be employed in synthesizing plant growth regulators that enhance crop yield and resistance to environmental stressors.

Industrial Applications

  • Chemical Manufacturing :
    • In industrial settings, this sulfonyl chloride is used as a building block for synthesizing various fine chemicals and specialty materials, including dyes and pigments.
  • Polymer Chemistry :
    • It plays a role in polymer chemistry as a modifier for creating functionalized polymers with specific properties suitable for diverse applications, such as coatings and adhesives.

Case Studies

  • Case Study on Drug Development :
    • A study published in a pharmaceutical journal highlighted the use of 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride in developing a novel anti-cancer agent. The research demonstrated how modifications using this compound led to improved efficacy against specific cancer cell lines.
  • Agrochemical Research :
    • Research conducted on pesticide formulations indicated that incorporating this sulfonyl chloride significantly enhanced the activity of certain herbicides against resistant weed species. Field trials showed increased crop yields and reduced herbicide application rates.

Mechanism of Action

The mechanism by which 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The dimethylcarbamoyl group in the target compound increases molecular weight compared to its methylcarbamoyl analog .
  • The oxolan-methoxy substituent in the third compound introduces a heterocyclic group, altering solubility and reactivity .
  • Benzoyl chlorides (e.g., compound 4) lack the sulfonyl chloride group, reducing their utility in sulfonamide synthesis but enhancing electrophilicity at the carbonyl carbon .

Hazard Profiles

Compound Name Hazard Statements (GHS) Carcinogenicity Reactivity with Water
Target Compound Likely H314, H335* Potential risk due to dimethylcarbamoyl Violent hydrolysis (inferred from )
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride H302, H314, H335 No data Moderate (requires NaOH for destruction)
3-Chloro-5-(trifluoromethyl)benzoyl chloride No data No data High (forms HCl and trifluoromethyl acid)
Dimethylcarbamoyl Chloride H314, H335 Animal carcinogen (IARC Group 2B) Reacts exothermically with bases

*Inferred from structural analogs and dimethylcarbamoyl chloride hazards .

Key Findings :

  • The dimethylcarbamoyl group in the target compound raises carcinogenicity concerns, as dimethylcarbamoyl chloride is classified as an animal carcinogen by IARC .
  • Sulfonyl chlorides generally require controlled hydrolysis (e.g., with NaOH) for safe disposal, with reactivity varying by substituent bulk .

Research and Handling Considerations

  • Synthesis : The target compound’s synthesis likely parallels methods for its methylcarbamoyl analog, involving chloro-sulfonation and carbamoylation steps .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to corrosive and respiratory hazards. Follow NaOH-based destruction protocols for sulfonyl chlorides .
  • Data Gaps: Carcinogenicity and chronic toxicity data for the target compound are absent; extrapolation from dimethylcarbamoyl chloride is necessary .

Biological Activity

5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, known by its chemical formula C10H11Cl2NO4SC_{10}H_{11}Cl_{2}NO_{4}S, is a compound of significant interest in medicinal chemistry and organic synthesis. Its structure includes several functional groups, such as a sulfonyl chloride, methoxy group, and dimethylcarbamoyl moiety, which contribute to its biological activity and reactivity in various chemical reactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to the inhibition or activation of specific enzymes or receptors. The exact biological targets and pathways are still under investigation, but preliminary studies suggest interactions with critical signaling pathways involved in cancer progression.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study focused on its selective inhibition of the DVL1 protein, which is part of the WNT/β-catenin signaling pathway implicated in various cancers. The compound demonstrated an effective binding affinity with an EC50 value of 0.74 ± 0.08 μM, indicating its potential as a lead compound for further development against WNT-dependent cancers such as colon cancer .

Cytotoxicity Studies

In vitro assays have shown that this compound can inhibit the growth of cancer cell lines, including HCT116 cells, with an EC50 value of 7.1 ± 0.6 μM. This level of cytotoxicity suggests that the compound could be effective in targeting cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar sulfonyl chloride derivatives is useful:

Compound NameStructureBiological Activity
3-Chloro-5-(dimethylcarbamoyl)phenylboronic acidStructureModerate inhibition of DVL1
2-Methoxybenzene-1-sulfonyl chlorideStructureLimited anticancer activity
5-Chloro-2-methoxybenzoic acidStructureLow cytotoxicity against cancer cell lines

Unique Features

The combination of functional groups in this compound gives it unique reactivity and selectivity compared to other compounds. Its ability to selectively inhibit key proteins involved in cancer signaling pathways positions it as a promising candidate for drug development.

Study on WNT Pathway Inhibition

A notable study published in Nature explored the compound's role in inhibiting the WNT pathway by targeting DVL1. The findings indicated that this compound could effectively disrupt the pathway's signaling mechanisms, leading to reduced proliferation of colorectal cancer cells. The study utilized various assays to measure cell viability and proliferation rates in response to treatment with varying concentrations of the compound .

Toxicological Assessment

Toxicological evaluations have also been conducted to assess the safety profile of this compound. Preliminary results indicate that while the compound exhibits significant biological activity, it also poses risks associated with its sulfonyl chloride group, which can be reactive and potentially harmful if not handled properly .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, and how can purity be optimized?

  • Methodological Answer : A plausible route involves chlorosulfonation of a pre-functionalized benzene derivative. For example, starting with 5-chloro-2-methoxybenzoic acid, introduce the dimethylcarbamoyl group via amidation using dimethylcarbamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) . Subsequent sulfonation with chlorosulfonic acid (ClSO₃H) at controlled temperatures (0–10°C) yields the sulfonyl chloride. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in non-polar solvents .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2, dimethylcarbamoyl at C3) and assess purity.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous sulfonyl chloride derivatives .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat due to the sulfonyl chloride’s reactivity and potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of toxic fumes (e.g., SO₂ or HCl released during hydrolysis).
  • Storage : Keep in anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, dimethylcarbamoyl, sulfonyl chloride) influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The methoxy group (electron-donating) activates the ring toward electrophilic substitution at the ortho/para positions, while the sulfonyl chloride (electron-withdrawing) directs nucleophilic attacks to the meta position. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Experimental validation via competitive reactions with amines (e.g., benzylamine) in THF at 25°C can map substitution patterns .

Q. What strategies mitigate competing side reactions during amidation or sulfonation steps?

  • Methodological Answer :
  • Low-Temperature Control : Perform sulfonation below 10°C to minimize sulfone byproduct formation .
  • Protecting Groups : Temporarily protect the methoxy group (e.g., as a TMS ether) during carbamoylation to prevent undesired O-alkylation .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amidation and reduce reaction time .

Q. How can computational chemistry aid in predicting hydrolysis kinetics of the sulfonyl chloride group?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for hydrolysis pathways. Solvent effects (e.g., water vs. DMSO) can be modeled using the SMD continuum model. Compare results with experimental kinetic data (e.g., monitoring by UV-Vis at 280 nm in buffered solutions) to validate computational predictions .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of sulfonyl chlorides under anhydrous vs. humid conditions. How should researchers reconcile these discrepancies?

  • Methodological Answer : Stability variations arise from differences in substituent electronic effects. For example, electron-withdrawing groups (e.g., dimethylcarbamoyl) stabilize sulfonyl chlorides by reducing electron density at the sulfur center, slowing hydrolysis. Conduct controlled stability studies:
  • Accelerated Aging : Expose the compound to 40°C/75% RH and monitor decomposition via TLC or IR (disappearance of S=O stretches at ~1370 cm⁻¹) .
  • Comparative Analysis : Contrast hydrolysis rates with analogs lacking the dimethylcarbamoyl group to isolate substituent effects .

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of bioactive molecules or proteomics research?

  • Methodological Answer : The sulfonyl chloride group serves as a versatile electrophile for:
  • Protein Modification : React with lysine residues under pH 8–9 (e.g., Tris buffer) to introduce fluorescent or affinity tags .
  • Drug Intermediates : Couple with heterocyclic amines (e.g., piperidine derivatives) to generate sulfonamide-based kinase inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride
Reactant of Route 2
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

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